molecular formula C72H116O4P2S4Zn B13417850 Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- CAS No. 288301-98-4

Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-

Cat. No.: B13417850
CAS No.: 288301-98-4
M. Wt: 1301.3 g/mol
InChI Key: BQGHVUIRQKWVEJ-UHFFFAOYSA-L
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Description

Early Discovery and Industrial Adoption in Lubrication Science

The origins of ZDDP chemistry trace to the 1940s, when researchers identified zinc-thiophosphate complexes as potent anti-wear agents. Initial formulations, such as zinc diethyl dithiophosphate, were rapidly adopted by the aviation industry to address catastrophic camshaft failures in high-performance engines, notably the Rolls-Royce Merlin engines powering Allied aircraft during World War II. These early ZDDPs functioned by forming sacrificial tribofilms on metal surfaces, preventing direct metal-to-metal contact under extreme pressures.

By the 1950s, ZDDPs became ubiquitous in automotive lubricants, with mineral oil-based formulations containing 0.1–0.15% phosphorus (derived from ZDDP) to protect flat-tappet valve trains. The coordination structure of ZDDP—a central zinc atom bonded to two dithiophosphate ligands—proved uniquely adaptable, allowing alkyl chain variations to optimize solubility and film-forming kinetics. However, the inherent thermal instability of short-chain alkyl ZDDPs under high-temperature operation spurred investigations into alternative substituents.

Progression from Alkyl to Aryl Substituted ZDDP Architectures

The transition from alkyl to aryl ZDDPs emerged from limitations in conventional additives. Alkyl ZDDPs, while effective in forming protective tribofilms, exhibited decomposition at temperatures exceeding 150°C, releasing reactive sulfur species that accelerated oil oxidation. In contrast, aryl-substituted ZDDPs, such as zinc bis[O,O-bis(dodecylphenyl) phosphorodithioato-κS,κS']-, demonstrated superior thermal stability due to the electron-withdrawing nature and steric bulk of the dodecylphenyl groups.

Property Alkyl ZDDP (e.g., Zn[S₂P(OBu)₂]₂) Aryl ZDDP (Dodecylphenyl Derivative)
Thermal Decomposition Onset 130–150°C 170–190°C
Tribofilm Formation Rate Rapid (minutes) Slower (hours)
Oxidative Stability Moderate High
Solubility in Synthetic Oils Excellent Limited

The dodecylphenyl variant’s extended aromatic system delocalizes electron density across the phosphorus-sulfur-zinc core, reducing susceptibility to homolytic cleavage. However, this structural modification introduced trade-offs: aryl ZDDPs form thinner, more chemically inert tribofilms compared to their alkyl counterparts, necessitating higher additive concentrations for equivalent wear protection.

Properties

CAS No.

288301-98-4

Molecular Formula

C72H116O4P2S4Zn

Molecular Weight

1301.3 g/mol

IUPAC Name

zinc;bis(4-dodecylphenoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/2C36H59O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h2*25-32H,3-24H2,1-2H3,(H,40,41);/q;;+2/p-2

InChI Key

BQGHVUIRQKWVEJ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)[S-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthesis of Phosphorodithioic Acid Esters

The initial step involves synthesizing the phosphorodithioic acid esters from phosphorus pentasulfide (P$$2$$S$$5$$) and the corresponding alcohols. For Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-, the alcohol component is O,O-bis(dodecylphenyl) alcohol, a bulky alkylphenol derivative.

The reaction proceeds as follows:

$$
\text{P}2\text{S}5 + 4 \text{ROH} \rightarrow 2 (\text{RO})2\text{PS}2\text{H} + \text{H}_2\text{S}
$$

where ROH represents O,O-bis(dodecylphenyl) alcohol. This step yields the corresponding dithiophosphoric acid ester, which is a viscous liquid or solid depending on reaction conditions.

Neutralization with Zinc Oxide

The phosphorodithioic acid esters are then neutralized with zinc oxide (ZnO) to form the zinc complex:

$$
2 (\text{RO})2\text{PS}2\text{H} + \text{ZnO} \rightarrow \text{Zn}[(\text{S}2\text{P}(\text{OR})2]2 + \text{H}2\text{O}
$$

This reaction is typically carried out in the presence of a solvent such as highly refined lubricating base oils or organic solvents like toluene or xylene, which aid in controlling viscosity and reaction consistency. The solvent also acts as a medium to improve the homogeneity of the reaction mixture.

Reaction Conditions and Purification

  • Temperature: The reaction is conducted under controlled temperature conditions, generally between 60–120 °C, to optimize esterification and neutralization rates without decomposing the sensitive phosphorodithioate groups.

  • Atmosphere: An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation.

  • Purification: After completion, the reaction mixture undergoes purification steps including filtration to remove solids, distillation to remove excess solvents, and washing with water or alcohol to eliminate unreacted reagents and by-products. The purified product is then tested for purity and stability before packaging.

Reaction Scheme Summary

Step Reactants Conditions Products
1. Esterification Phosphorus pentasulfide + ROH 60–100 °C, inert atmosphere Dithiophosphoric acid ester (RO)$$2$$PS$$2$$H
2. Neutralization Dithiophosphoric acid ester + ZnO 80–120 °C, solvent medium Zinc bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- + H$$_2$$O

Structural and Physical-Chemical Characteristics

  • The zinc complex exhibits tetrahedral geometry around the zinc center.
  • The compound exists in equilibrium between monomeric and oligomeric/polymeric forms.
  • The bulky dodecylphenyl groups confer high lipophilicity, improving solubility in lubricating oils.
  • The presence of refined base oils as solvents in the preparation process influences the viscosity and physical properties of the final product.

Research Discoveries and Applications

  • Zinc dialkyldithiophosphates like this compound are extensively studied for their anti-wear and antioxidant properties in motor oils and industrial lubricants.
  • Studies using atomic force microscopy (AFM) have shown that similar zinc dithiophosphate tribofilms grow exponentially with applied pressure and temperature, indicating stress-activated formation mechanisms relevant to lubricant performance.
  • The choice of alcohols in the esterification step allows tuning of the additive’s lipophilicity and thermal stability, which directly affects its performance in lubricant formulations.

Data Table: Typical Reaction Parameters and Product Properties

Parameter Typical Value/Range Notes
Phosphorus pentasulfide (P$$2$$S$$5$$) Stoichiometric excess relative to ROH Ensures complete conversion
Alcohol (O,O-bis(dodecylphenyl) alcohol) 4 equivalents per P$$2$$S$$5$$ mole Bulky alkylphenol derivative
Zinc oxide (ZnO) 0.5 equivalents per acid ester mole Neutralization agent
Solvent Highly refined lubricating base oil or toluene/xylene Controls viscosity and reaction medium
Reaction temperature 60–120 °C Optimized for esterification and neutralization
Purification methods Filtration, distillation, washing Removes impurities and unreacted materials
Final product state Viscous liquid or solid Depends on reaction and purification conditions
Zinc coordination geometry Tetrahedral Confirmed by spectroscopic and crystallographic data

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the sulfur atoms in the phosphorodithioate ligands are oxidized.

    Reduction: Reduction reactions can also occur, particularly involving the zinc center.

    Substitution: The compound can participate in substitution reactions where the ligands are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce new organozinc compounds.

Scientific Research Applications

Chemistry

In chemistry, Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- is used as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its unique structure allows it to interact with microbial cell membranes, leading to cell lysis.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory agent. The compound’s ability to modulate immune responses is of particular interest.

Industry

Industrially, this compound is used as an additive in lubricants and greases. Its properties help reduce wear and tear on mechanical parts, extending their lifespan.

Mechanism of Action

The mechanism by which Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS’]- exerts its effects involves the interaction of its phosphorodithioate ligands with target molecules. In antimicrobial applications, the compound disrupts cell membranes, leading to cell death. In anti-inflammatory applications, it modulates signaling pathways involved in immune responses.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Routes: Zn-DDP is synthesized by reacting dodecylphenol with P₂S₅ to form the phosphorodithioic acid, followed by neutralization with zinc oxide. This method parallels the production of Zinc BDBP and other analogs .
  • Market Trends : Zn-DDP is favored in premium lubricants for heavy machinery and aviation, whereas shorter-chain analogs dominate automotive applications due to cost-effectiveness .
  • Challenges : The phenyl rings in Zn-DDP may contribute to deposit formation in engines under prolonged use, a trade-off for its enhanced stability .

Biological Activity

Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS'], commonly referred to as zinc BDBP, is a complex organophosphorus compound that has garnered attention for its biological activity, particularly in relation to its environmental impact and potential applications in various fields. This article delves into the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Zinc BDBP is characterized by its unique molecular structure, which includes dodecylphenyl groups and phosphorodithioate moieties. The high covalence (81%) of the bond between zinc and sulfur contributes to the compound's stability and low dissociation potential in aquatic environments .

Property Value
Molecular FormulaC24H42O4PS2Zn
Molecular Weight493.13 g/mol
Covalence81%
Environmental PersistenceHigh (half-life > 182 days in water)

Aquatic Toxicity

The aquatic toxicity of zinc BDBP has been a significant focus of research. Studies indicate that this compound exhibits a higher level of aquatic toxicity when dissolved zinc is liberated. However, under environmentally relevant pH conditions (6-9), zinc BDBP remains largely undissociated, implying that the biotic exposure to zinc primarily occurs through the neutral chemical form .

Biodegradation Studies

Biodegradation assessments reveal that zinc BDBP has low biodegradability, with empirical studies showing values between 4.2% and 5.9% over 28 days . This indicates a long persistence in aquatic environments, which raises concerns regarding its accumulation and potential ecological impacts.

Medium Biodegradation (%) Reference
Water4.2 - 5.9US EPA (2008)
Soil> 182 daysEnvironment Canada

Case Study 1: Environmental Impact Assessment

A screening assessment conducted by Environment Canada evaluated the environmental risks associated with zinc BDBP. The study concluded that due to its persistence and low biodegradability, the compound poses a significant risk to aquatic ecosystems. The modeling indicated that zinc BDBP predominantly partitions into soil and sediment rather than water bodies, further complicating its ecological footprint .

Case Study 2: Zinc's Role in Biological Systems

Zinc ions play crucial roles in biological systems, including enzyme function and structural integrity of proteins. Research has shown that zinc is essential for various cellular processes and can influence gene expression through its interaction with nucleic acids . The presence of zinc in biological systems emphasizes the need for careful management of compounds like zinc BDBP to prevent adverse effects on health and the environment.

Research Findings

Recent studies have explored the interactions between zinc BDBP and biological entities:

  • Stability of Zinc Complexes : Investigations into complexes formed with nucleoside phosphorothioates revealed that Zn²⁺ complexes exhibit enhanced stability compared to other metal complexes .
  • Zinc's Evolutionary Role : The "Zn world" hypothesis suggests that early life forms may have evolved in zinc-rich environments, indicating a fundamental role for zinc in biochemical processes .

Q & A

Q. What are the key considerations for optimizing the synthesis of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- to ensure high yield and purity?

Methodological Answer: To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., toluene vs. THF), temperature (60–120°C), and stoichiometric ratios of precursors (e.g., dodecylphenol and phosphorus pentasulfide). Monitor reaction progress using thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FT-IR) to track the disappearance of starting materials. Post-synthesis, employ column chromatography with silica gel or alumina for purification. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P NMR for phosphorus environments) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-?

Methodological Answer:

  • NMR Spectroscopy : Use 1^{1}H and 13^{13}C NMR to confirm ligand coordination and 31^{31}P NMR to identify phosphorus bonding environments. Compare chemical shifts with analogous dithiophosphate complexes (e.g., zinc diisobutyl dithiophosphate) .
  • X-ray Crystallography : Resolve the crystal structure to determine bond lengths, angles, and coordination geometry (tetrahedral vs. distorted). Prepare single crystals via slow evaporation of a saturated solution in dichloromethane/hexane .
  • FT-IR Spectroscopy : Identify characteristic S–P–S and Zn–S vibrational modes (e.g., 600–700 cm1^{-1} for Zn–S stretches) .

Q. How can researchers assess the purity and stability of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- in solution under ambient conditions?

Methodological Answer:

  • Purity Analysis : Combine elemental analysis (C, H, S, P, Zn) with liquid chromatography–mass spectrometry (LC-MS) to detect impurities.
  • Stability Testing : Use UV-Vis spectroscopy to monitor absorbance changes over time in solvents like chloroform or DMSO. Conduct accelerated degradation studies under heat (40–80°C) or UV light to identify decomposition products via gas chromatography–mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How do steric effects from the dodecylphenyl ligands influence the coordination geometry and reactivity of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-?

Methodological Answer:

  • Computational Modeling : Perform density functional theory (DFT) calculations to compare steric bulk (e.g., Tolman cone angles) with analogous ligands (e.g., bis(4-methylpentyl) variants). Analyze electron density maps to predict reactive sites .
  • Experimental Validation : Synthesize derivatives with shorter alkyl chains (e.g., methyl or ethyl) and compare reaction kinetics in catalytic or ligand-exchange reactions using stopped-flow spectroscopy .

Q. What mechanistic insights can be gained from studying the thermal decomposition pathways of Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']- under controlled conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures and mass loss profiles in nitrogen vs. oxygen atmospheres.
  • GC-MS and FT-IR : Identify volatile decomposition products (e.g., sulfur oxides, alkylbenzenes) and correlate with mechanistic pathways (e.g., ligand cleavage vs. Zn–S bond rupture) .
  • In-Situ XRD : Monitor phase changes during heating to detect intermediate crystalline phases .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when characterizing Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-?

Methodological Answer:

  • Cross-Validation : Reconcile NMR chemical shifts with crystallographic bond lengths. For example, discrepancies in 31^{31}P NMR shifts may arise from dynamic effects in solution, which can be clarified by variable-temperature NMR .
  • Paramagnetic NMR : If applicable, use diamagnetic analogs or lanthanide shift reagents to simplify spectra.
  • Solid-State NMR : Compare solution and solid-state 13^{13}C NMR to assess conformational flexibility .

Q. What role does the dithiophosphate moiety play in the compound’s electronic structure, and how can this be probed experimentally?

Methodological Answer:

  • X-ray Absorption Spectroscopy (XAS) : Analyze Zn K-edge spectra to determine oxidation state and ligand field effects.
  • Electrochemical Studies : Perform cyclic voltammetry to measure redox potentials and correlate with ligand electron-donating capacity .
  • Magnetic Susceptibility : Use SQUID magnetometry to detect paramagnetic impurities or unexpected metal centers .

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